NF-κB Pathway Inhibition Potency: EF24 vs. Curcumin
EF24 demonstrates approximately a 10-fold enhancement in the potency of blocking NF-κB nuclear translocation compared to curcumin [1]. Specifically, EF24 achieved an IC50 of 1.3 μM for inhibiting TNF-α-induced NF-κB nuclear translocation, whereas curcumin required a concentration of 13 μM to achieve the same effect. This quantitative advantage is directly attributed to the direct inhibition of IκB kinase (IKK) catalytic activity by EF24, a mechanism confirmed in an in vitro-reconstituted IKK assay.
| Evidence Dimension | Inhibition of TNF-α-induced NF-κB nuclear translocation |
|---|---|
| Target Compound Data | IC50 = 1.3 μM |
| Comparator Or Baseline | Curcumin; IC50 = 13 μM |
| Quantified Difference | 10-fold lower IC50 (more potent) |
| Conditions | Lung, breast, ovarian, and cervical cancer cell lines; in vitro assay |
Why This Matters
This 10-fold difference in potency is a critical determinant for selecting EF24 over curcumin in experiments requiring robust NF-κB pathway suppression at lower, potentially less off-target concentrations.
- [1] Kasinski AL, Du Y, Thomas SL, Zhao J, Sun SY, Khuri FR, Wang CY, Shoji M, Sun A, Snyder JP, Liotta D, Fu H. Inhibition of IkappaB kinase-nuclear factor-kappaB signaling pathway by 3,5-bis(2-flurobenzylidene)piperidin-4-one (EF24), a novel monoketone analog of curcumin. Mol Pharmacol. 2008 Sep;74(3):654-61. View Source
